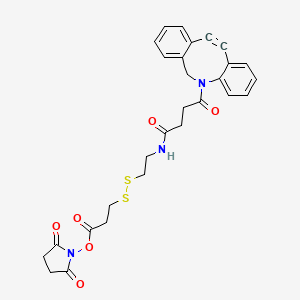
DBCO-CONH-S-S-NHS エステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DBCO-CONH-S-S-NHS ester, also known as Dibenzocyclooctyne-CONH-S-S-N-hydroxysuccinimidyl ester, is a cleavable heterobifunctional linker. It is widely used in bioconjugation and click chemistry applications. This compound contains a dibenzocyclooctyne group, which is known for its high reactivity towards azide groups through strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction .
科学的研究の応用
Dibenzocyclooctyne-CONH-S-S-N-hydroxysuccinimidyl ester has a wide range of applications in scientific research:
Bioconjugation: Used to label biomolecules such as proteins, peptides, and antibodies by introducing dibenzocyclooctyne groups onto their surfaces.
Antibody-Drug Conjugates (ADCs): Serves as a cleavable linker in the synthesis of ADCs, allowing for targeted drug delivery.
Click Chemistry: Facilitates copper-free click chemistry reactions for the modification and labeling of biomolecules.
Nanoparticle Functionalization: Used to conjugate peptide antigens onto the surface of nanoparticles for targeted delivery.
作用機序
Target of Action
DBCO-CONH-S-S-NHS ester is primarily targeted towards molecules containing azide groups . It is used in the synthesis of antibody-drug conjugates (ADCs) , where the primary targets are specific antigens on the surface of cancer cells .
Mode of Action
The compound contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This reaction is highly specific and efficient, allowing for the creation of stable triazole linkages . The NHS ester part of the molecule reacts with primary amines on biomolecules, facilitating the attachment of the DBCO group .
Biochemical Pathways
The primary biochemical pathway involved in the action of DBCO-CONH-S-S-NHS ester is the SPAAC reaction . This copper-free click chemistry process allows for the specific reaction of the DBCO group with azide-containing molecules . The result is the formation of a stable triazole linkage, which is crucial in the creation of ADCs .
Pharmacokinetics
The compound’s solubility in dmso is known to be 100 mg/ml , which could potentially impact its bioavailability.
Result of Action
The result of the action of DBCO-CONH-S-S-NHS ester is the formation of antibody-drug conjugates (ADCs) . These ADCs are comprised of an antibody attached to a cytotoxic drug through an ADC linker . The ADCs can specifically target and kill cancer cells, thereby improving the efficacy of cancer treatments .
Action Environment
The action of DBCO-CONH-S-S-NHS ester is influenced by environmental factors such as pH and temperature . The compound can react with primary amine groups and form covalent bonds under mild conditions of neutral or slightly alkaline conditions . It is also recommended to be stored at -20°C, protected from light, and under nitrogen .
生化学分析
Biochemical Properties
DBCO-CONH-S-S-NHS ester reacts with primary amines on biomolecules . This reaction is carried out through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition . The DBCO group in the compound can interact with enzymes, proteins, and other biomolecules containing Azide groups .
Cellular Effects
It is known that the compound plays a crucial role in the synthesis of antibody-drug conjugates (ADCs), which are designed to target specific cells .
Molecular Mechanism
The molecular mechanism of DBCO-CONH-S-S-NHS ester involves a reaction with primary amines on biomolecules . This reaction is facilitated by a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition . The DBCO group in the compound can bind with molecules containing Azide groups .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzocyclooctyne-CONH-S-S-N-hydroxysuccinimidyl ester involves the functionalization of dibenzocyclooctyne with a cleavable disulfide linker and an activated N-hydroxysuccinimidyl ester. The general synthetic route includes the following steps:
Formation of Dibenzocyclooctyne: Dibenzocyclooctyne is synthesized through a series of reactions starting from commercially available precursors.
Introduction of Disulfide Linker: The dibenzocyclooctyne is then reacted with a disulfide-containing compound to introduce the cleavable disulfide linker.
Activation with N-hydroxysuccinimidyl Ester: Finally, the compound is activated with N-hydroxysuccinimidyl ester to form the final product
Industrial Production Methods
Industrial production of Dibenzocyclooctyne-CONH-S-S-N-hydroxysuccinimidyl ester follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product .
化学反応の分析
Types of Reactions
Dibenzocyclooctyne-CONH-S-S-N-hydroxysuccinimidyl ester undergoes several types of chemical reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This copper-free click chemistry reaction occurs between the dibenzocyclooctyne group and azide-containing compounds, forming a stable triazole linkage
Cleavage of Disulfide Linker: The disulfide linker can be cleaved under reducing conditions, such as treatment with dithiothreitol (DTT) or β-mercaptoethanol.
Common Reagents and Conditions
SPAAC Reaction: Typically performed in aqueous or organic solvents at room temperature. No catalyst is required.
Major Products Formed
SPAAC Reaction: Forms a stable triazole linkage between the dibenzocyclooctyne and azide-containing compounds.
Disulfide Cleavage: Results in the separation of the linked molecules, releasing the original dibenzocyclooctyne and the azide-containing compound.
類似化合物との比較
Similar Compounds
Dibenzocyclooctyne-N-hydroxysuccinimidyl ester: Similar in structure but lacks the cleavable disulfide linker.
Dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester: Contains a sulfo group for increased water solubility.
Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester: Contains a polyethylene glycol (PEG) spacer for increased solubility and reduced steric hindrance.
Uniqueness
Dibenzocyclooctyne-CONH-S-S-N-hydroxysuccinimidyl ester is unique due to its cleavable disulfide linker, which allows for controlled release of conjugated molecules under reducing conditions. This feature makes it particularly useful in applications where reversible conjugation is desired .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O6S2/c32-24(29-16-18-39-38-17-15-28(36)37-31-26(34)13-14-27(31)35)11-12-25(33)30-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)30/h1-8H,11-19H2,(H,29,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNGUSKTYYIUDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
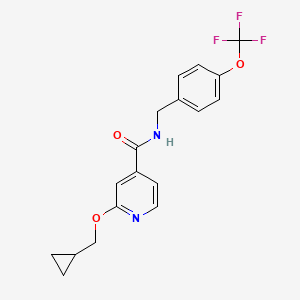
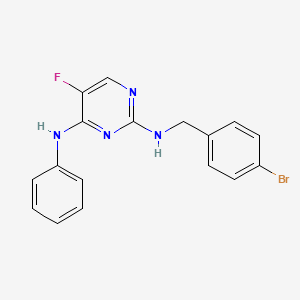
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2391017.png)
![N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide](/img/structure/B2391018.png)
![N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2391020.png)
![ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B2391021.png)
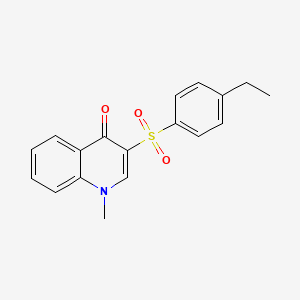
![N-(2-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2391023.png)
![6-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline](/img/structure/B2391024.png)
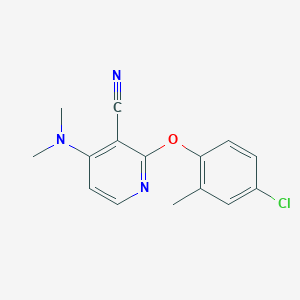
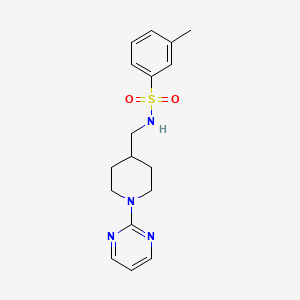
![Ethyl 4-chloro-5-[(cyclohexylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2391028.png)
![4-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2391029.png)
![2-(3,4-dihydroquinolin-1(2H)-yl)-N-(furan-2-ylmethyl)thieno[3,4-d]thiazole-4-carboxamide](/img/structure/B2391031.png)
